Quantitative Isotopic Enrichment: D-Glucitol-3-13C vs. Unlabeled Baseline
The primary differentiation is the presence of a single, site-specific 13C atom. Commercially available D-Glucitol-3-13C is provided with a specified isotopic enrichment, typically 99 atom % 13C at the C3 position . In contrast, unlabeled D-glucitol possesses a natural abundance of 13C of only ~1.1 atom %. This 90-fold difference in 13C enrichment at a specific carbon site provides the analytical sensitivity required to detect and quantify the compound and its metabolic products against a high background of endogenous, unlabeled metabolites in biological matrices [1].
| Evidence Dimension | Isotopic Enrichment (13C atom %) |
|---|---|
| Target Compound Data | 99 atom % 13C (at C3 position) |
| Comparator Or Baseline | Unlabeled D-Glucitol: ~1.1 atom % 13C (natural abundance, distributed across all carbons) |
| Quantified Difference | Approximately 90-fold higher enrichment at the C3 position |
| Conditions | Commercial product specification; natural isotopic abundance baseline |
Why This Matters
This high, site-specific enrichment is the foundational requirement for tracer studies; without it, detection and quantification of the labeled compound in complex biological samples are not feasible.
- [1] Kishimoto, M., et al. (1997). Sensitive, selective gas chromatographic-mass spectrometric analysis with trifluoroacetyl derivatives and a stable isotope for studying tissue sorbitol-producing activity. Journal of Chromatography B: Biomedical Sciences and Applications, 688(1), 1-10. View Source
